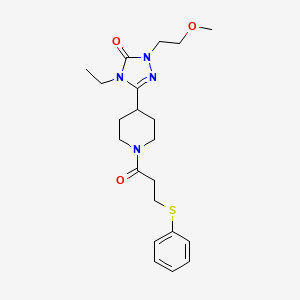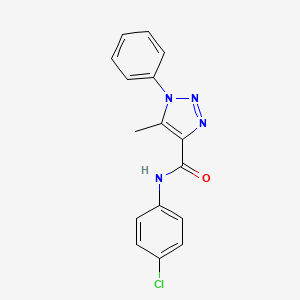![molecular formula C24H19ClN2O4S B2469547 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-46-4](/img/structure/B2469547.png)
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups . It has a quinoline core, which is a type of heterocyclic compound that is often found in various pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring . The benzenesulfonyl, chloro, and acetamide groups would be attached to this core at specific positions .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds The compound and its derivatives are primarily involved in the synthesis of novel chemical entities with potential therapeutic applications. For example, Al-Issa (2012) elaborated on synthesizing a series of pyridine and fused pyridine derivatives, demonstrating the compound's role in generating isoquinoline derivatives and other heterocyclic compounds with significant biological activities (S. A. Al-Issa, 2012).
Antitumor Activity Research by Ibrahim A. Al-Suwaidan et al. (2016) revealed that derivatives of the compound exhibited broad spectrum antitumor activities, significantly more potent compared with the control substance, 5-FU. This underscores the compound's potential as a lead for developing new anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).
Imaging and Diagnostic Applications A study conducted by Joji Yui et al. (2010) explored the use of 18F-labeled PET ligands for imaging translocator protein (18 kDa) in the brain, demonstrating the utility of similar compounds in diagnostic imaging and the study of neurological diseases (Joji Yui et al., 2010).
Antimicrobial and Antifungal Activities Compounds related to 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide have been studied for their antimicrobial properties. S. Vanparia et al. (2013) synthesized quinazolinone–sulfonamide linked hybrid entities derived from glycine, which displayed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (S. Vanparia et al., 2013).
Analgesic and Anti-inflammatory Activities Research on quinazolinyl acetamides has shown promising analgesic and anti-inflammatory activities. A study by V. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides that demonstrated potent analgesic and anti-inflammatory effects, offering a new avenue for developing pain and inflammation treatments (V. Alagarsamy et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-6-5-7-18(12-16)26-23(28)15-27-14-22(32(30,31)19-8-3-2-4-9-19)24(29)20-13-17(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNITYYVPCDVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

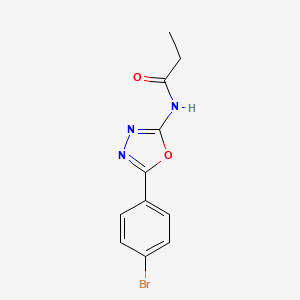
![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)
![Methyl 5-[[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2469466.png)
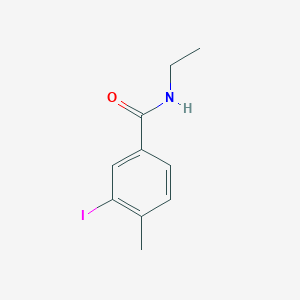
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)
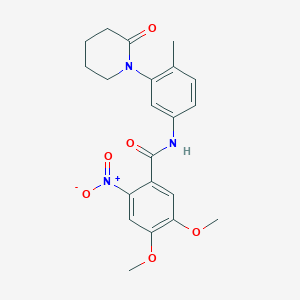
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)
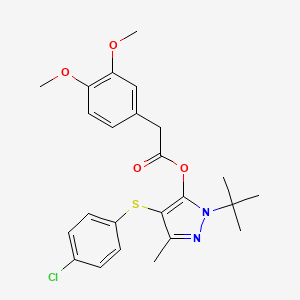
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)
